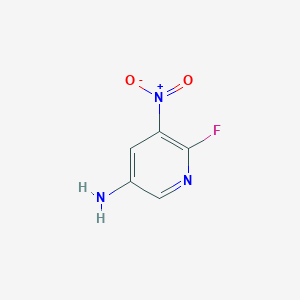![molecular formula C10H18ClNO2 B12940836 Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2306264-00-4](/img/structure/B12940836.png)
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azaspiro[35]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: Azaspiro compound
Reagent: Methyl chloroformate
Base: Triethylamine or similar base
Solvent: Dichloromethane or another suitable solvent
Reaction Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted products with different functional groups replacing the original ones
Wissenschaftliche Forschungsanwendungen
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different substitution pattern.
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Contains a hydroxyl group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.
Eigenschaften
CAS-Nummer |
2306264-00-4 |
|---|---|
Molekularformel |
C10H18ClNO2 |
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
methyl 2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H |
InChI-Schlüssel |
SNODDRWJJSKFPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2(CC1)CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
